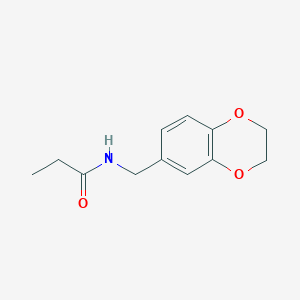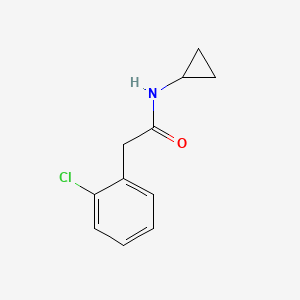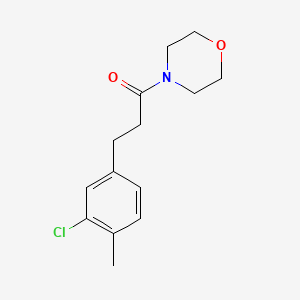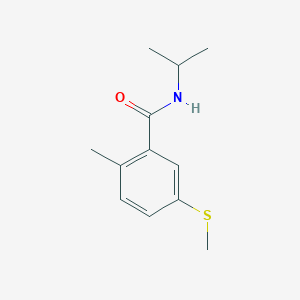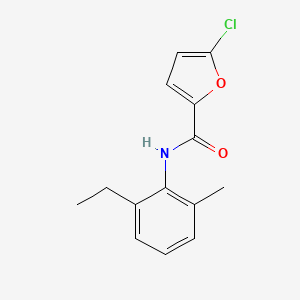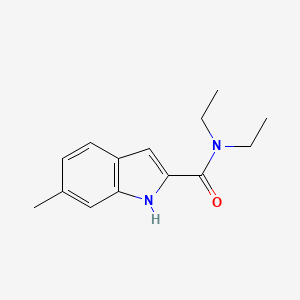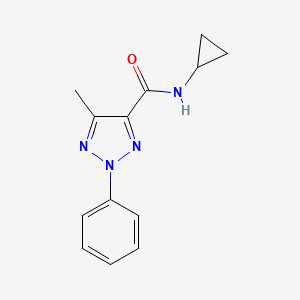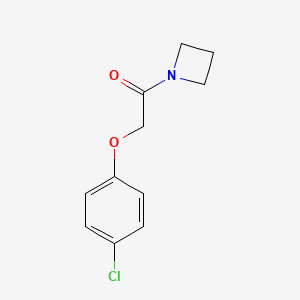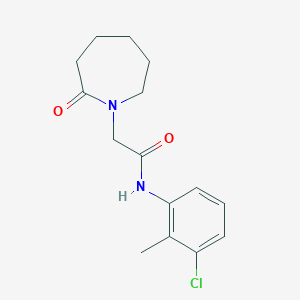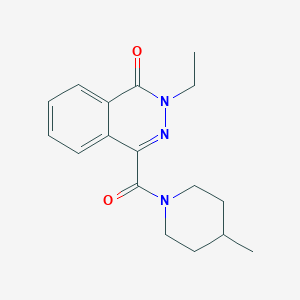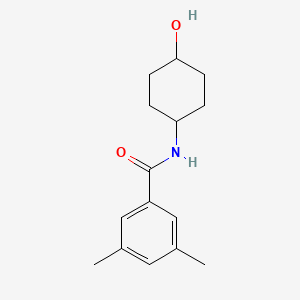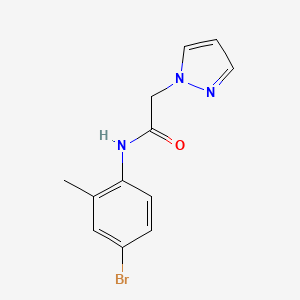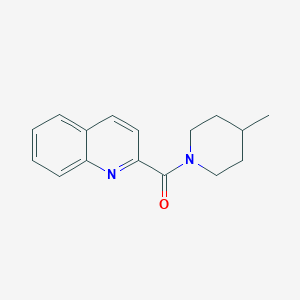
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as MPMQ, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPMQ is a quinoline-based compound that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to inhibit the Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone can induce apoptosis, or programmed cell death, in cancer cells. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have antioxidant properties, which could protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research could focus on the optimization of the synthesis method to increase yields and purity. In addition, further studies could investigate the mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, which could lead to the development of more effective therapeutic agents. Another area of research could focus on the use of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone in combination with other drugs to enhance its anticancer and neuroprotective properties. Overall, the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has the potential to lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline with 4-methylpiperidine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been optimized to increase yields and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anticancer agent. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-10-18(11-9-12)16(19)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTGPEUAQMKJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

